

Spectroscopic and Structural Elucidation of Ampelopsins from *Ampelopsis grossedentata*

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Compound of Interest

Compound Name: *Ampelopsin G*

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A Technical Guide for Researchers

Introduction

Ampelopsin, a flavanone commonly known as dihydromyricetin, and its derivatives are prominent bioactive compounds found in the plant species *Ampelopsis grossedentata*. These compounds have garnered significant interest within the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for ampelopsin and its related compounds. While the specific compound "**Ampelopsin G**" is not described in the current scientific literature, this guide serves as a valuable resource for the spectroscopic characterization of flavonoids isolated from *Ampelopsis* species, using ampelopsin (dihydromyricetin) as the foundational example.

Spectroscopic Data for Ampelopsin (Dihydromyricetin)

The structural elucidation of ampelopsin and its analogues relies heavily on a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the molecular formula of these compounds.

Compound	Ionization Mode	Observed m/z	Molecular Formula
Ampelopsin	Positive	[M+H] ⁺	C ₁₅ H ₁₃ O ₈
Negative	[M-H] ⁻	C ₁₅ H ₁₁ O ₈	

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule, enabling the definitive assignment of its structure. The following data were recorded in methanol-d₄ (CD₃OD).

¹H-NMR (Proton NMR) Data

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	4.95	d	11.4
H-3	4.51	d	11.4
H-6	5.92	d	1.9
H-8	5.95	d	1.9
H-2'	6.88	s	
H-6'	6.88	s	

¹³C-NMR (Carbon NMR) Data

Carbon	Chemical Shift (δ , ppm)
C-2	84.8
C-3	73.1
C-4	198.3
C-4a	102.2
C-5	165.4
C-6	97.3
C-7	168.5
C-8	96.3
C-8a	164.2
C-1'	129.7
C-2'	108.9
C-3'	147.1
C-4'	135.2
C-5'	147.1
C-6'	108.9

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on precise experimental procedures. The following are typical protocols employed in the analysis of ampelopsin and related flavonoids.

Sample Preparation and Isolation

The dried and powdered leaves and stems of *Ampelopsis grossedentata* are typically extracted with a solvent such as 70% ethanol. The resulting crude extract is then subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-

butanol. The flavonoid-rich fractions, typically the ethyl acetate and n-butanol fractions, are then purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC).

Mass Spectrometry Analysis

- **Instrumentation:** A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is commonly used.
- **Ionization Mode:** Data is typically acquired in both positive and negative ion modes to obtain comprehensive information.
- **Mobile Phase:** A gradient of water (often with 0.1% formic acid) and acetonitrile is a common mobile phase for LC-MS analysis.
- **Data Analysis:** The acquired data is processed to determine the accurate mass of the molecular ions ($[M+H]^+$ or $[M-H]^-$), which is then used to calculate the elemental composition and molecular formula.

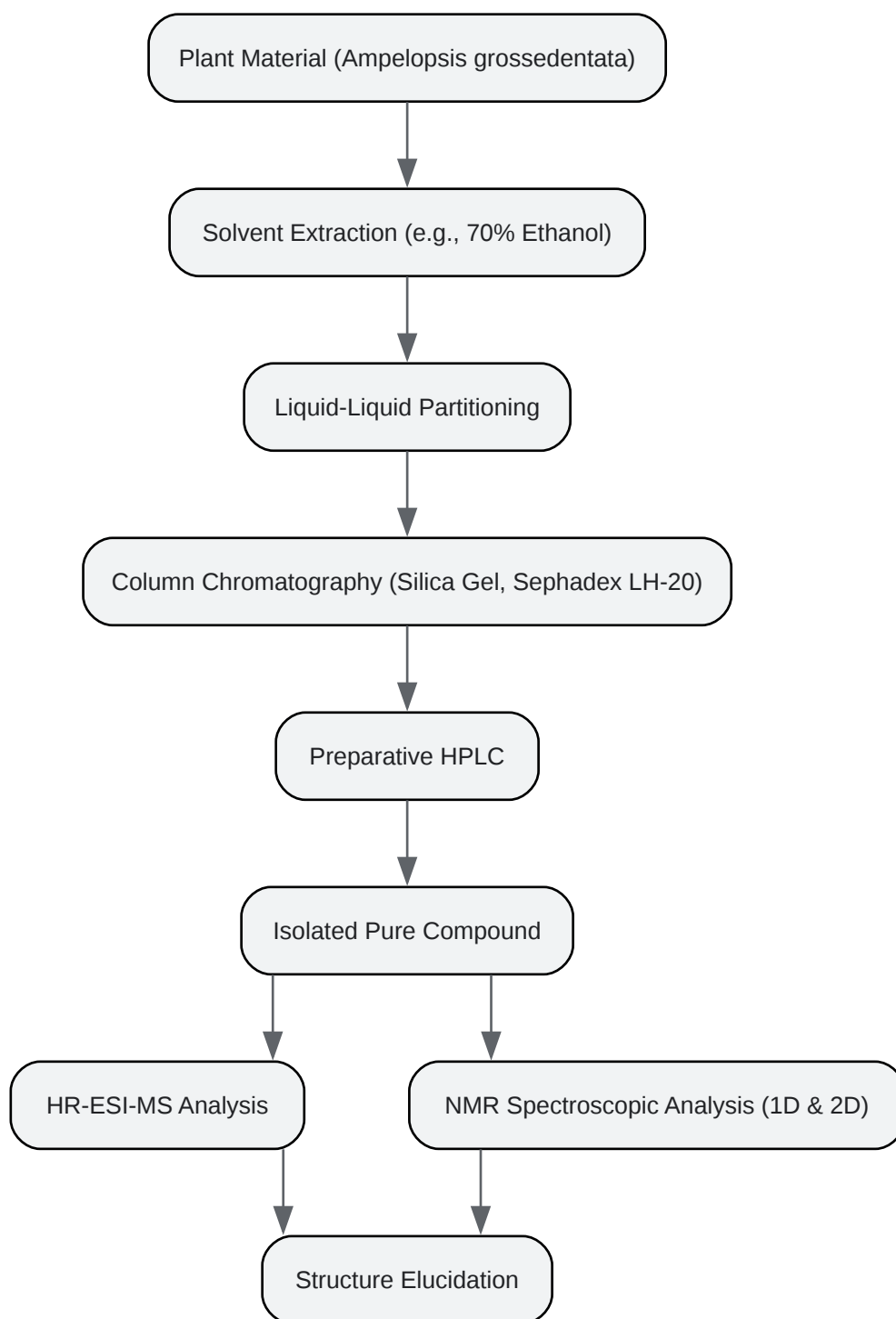
NMR Spectroscopy Analysis

- **Instrumentation:** NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ^1H NMR.
- **Solvent:** Deuterated solvents such as methanol- d_4 (CD_3OD), dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), or acetone- d_6 are used to dissolve the purified compounds.
- **Experiments:** A suite of NMR experiments is performed for complete structural assignment:
 - ^1H NMR: To determine the chemical shifts and coupling constants of protons.
 - ^{13}C NMR: To identify the chemical shifts of all carbon atoms.
 - 2D NMR:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting different structural fragments.
- Referencing: Chemical shifts are referenced to the residual solvent signals.

Illustrative Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of flavonoids from *Ampelopsis grossedentata*.



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Figure 1. General workflow for flavonoid isolation and characterization.

This guide provides a foundational understanding of the spectroscopic techniques and data integral to the study of ampelopsin and its derivatives. Researchers can adapt these protocols

and data as a reference point for the identification and characterization of novel flavonoids from Ampelopsis and related plant species.

- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Ampelopsins from Ampelopsis grossedentata]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15592986#spectroscopic-data-for-ampelopsin-g-nmr-ms>]

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